molecular formula C8H5NO5S B1340701 1,2-Benzisothiazole-5-carboxylic acid, 2,3-dihydro-3-oxo-, 1,1-dioxide CAS No. 221446-00-0

1,2-Benzisothiazole-5-carboxylic acid, 2,3-dihydro-3-oxo-, 1,1-dioxide

Cat. No.: B1340701
CAS No.: 221446-00-0
M. Wt: 227.2 g/mol
InChI Key: JNAXNQWQGXRBTE-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The historical development of 1,2-benzisothiazole-5-carboxylic acid, 2,3-dihydro-3-oxo-, 1,1-dioxide is intrinsically linked to the broader discovery of the benzisothiazole family of compounds. The foundational work began in 1879 when Constantin Fahlberg, working in Ira Remsen's laboratory at Johns Hopkins University, made the serendipitous discovery of saccharin. Fahlberg was investigating coal tar derivatives, specifically benzoic sulfimide compounds, when he noticed an unexpectedly sweet taste on his hand after laboratory work. This observation led to the identification of the first benzisothiazole derivative with commercial significance.

The systematic development of benzisothiazole chemistry progressed through the late 19th and early 20th centuries, with researchers exploring various substitution patterns on the heterocyclic framework. The specific carboxylic acid derivative that is the subject of this analysis emerged later as researchers sought to functionalize the benzisothiazole core for synthetic applications. The compound was first formally documented in chemical databases in 2007, with subsequent modifications to its characterization occurring as recently as 2025.

The evolution of synthetic methodologies for benzisothiazole derivatives has been particularly notable in recent decades. Research groups have developed sophisticated approaches to introduce various functional groups, including carboxylic acid moieties, onto the benzisothiazole scaffold. These developments have been driven by the recognition that benzisothiazole derivatives possess unique chemical properties that make them valuable building blocks for more complex molecular architectures.

Nomenclature and Alternative Designations

The systematic nomenclature of this compound reflects the complex structural features of this heterocyclic compound. The International Union of Pure and Applied Chemistry name fully describes the molecular architecture, indicating the presence of a benzene ring fused to an isothiazole ring, with specific positioning of the carboxylic acid group at the 5-position and oxidation states at multiple sites.

Designation Type Name/Identifier
Chemical Abstracts Service Number 221446-00-0
Molecular Formula C₈H₅NO₅S
International Union of Pure and Applied Chemistry Name This compound
Alternative Common Name Saccharin-5-carboxylic acid
European Community Number 821-575-1
Molecular Weight 243.20 g/mol

Alternative designations for this compound include several systematic variations that emphasize different structural aspects. The name "3-Oxo-2,3-dihydrobenzo[d]isothiazole-5-carboxylic acid 1,1-dioxide" highlights the oxidation pattern and ring fusion geometry. The designation "saccharin-5-carboxylic acid" emphasizes the relationship to the well-known artificial sweetener saccharin, indicating that this compound can be viewed as a carboxylated derivative of that familiar structure.

Database identifiers provide additional means of referencing this compound across various chemical information systems. The structure has been assigned specific codes in major chemical databases, facilitating cross-referencing and literature searches. These identifiers are particularly important for synthetic chemists and materials scientists who may encounter the compound under different naming conventions in various research contexts.

Relationship to Benzisothiazole Family

This compound occupies a distinctive position within the broader benzisothiazole family of heterocyclic compounds. The benzisothiazole core structure consists of a benzene ring fused to an isothiazole ring, creating a bicyclic aromatic system with unique electronic and chemical properties. This structural motif appears in numerous biologically active compounds and synthetic intermediates, making it a subject of considerable research interest.

The parent compound, 1,2-benzisothiazole, serves as the fundamental building block for this family of molecules. This simple heterocycle has been identified in various environmental and biological contexts, though it is not naturally occurring and appears primarily as a result of human exposure to synthetic compounds or their derivatives. The electronic structure of the benzisothiazole core provides multiple sites for chemical modification, leading to the development of numerous derivatives with diverse properties.

Related compounds within the benzisothiazole family include benzisothiazolinone, which features a different oxidation pattern but maintains the core heterocyclic structure. Benzisothiazolinone has found widespread application as a preservative and antimicrobial agent, demonstrating the practical utility of benzisothiazole derivatives. The relationship between these compounds illustrates how structural modifications can dramatically alter the properties and applications of molecules sharing a common heterocyclic framework.

The synthesis of novel benzisothiazole derivatives has seen significant advancement through the development of Cu(I)-catalyzed azide alkyne cycloaddition methodologies. These synthetic approaches have enabled the preparation of diverse libraries of benzisothiazole-containing compounds, including triazole conjugates that retain the characteristic sulfonamide and lactam groups of the parent heterocycle. Such synthetic flexibility has expanded the potential applications of benzisothiazole derivatives across multiple scientific disciplines.

Position Within Heterocyclic Chemistry

Within the broader context of heterocyclic chemistry, this compound represents an important example of sulfur-nitrogen containing heterocycles. The isothiazole ring system, which forms the core of this compound, belongs to the class of five-membered heterocycles containing both sulfur and nitrogen atoms. This structural feature imparts unique reactivity patterns and biological properties that distinguish isothiazole derivatives from other heterocyclic families.

The reactivity profile of isothiazoles in biological systems has been particularly noteworthy, with research indicating that the heterocycle can provide protection against enzymatic degradation. This stability enhances the duration of biological activity for compounds containing the isothiazole motif, making such structures attractive targets for medicinal chemistry applications. The specific positioning of functional groups on the benzisothiazole framework further modulates these properties, as demonstrated by the diverse biological activities observed across different derivatives.

Synthetic methodologies for isothiazole-containing compounds have evolved to encompass multiple strategic approaches. Ring-forming reactions represent one major category, including intramolecular cyclization reactions that create the isothiazole ring from linear precursors. These synthetic transformations often involve oxidative cyclization processes, such as the treatment of substituted aminopropenethiones with oxidizing agents like iodine or hydrogen peroxide. Alternative approaches include heterocyclization reactions that combine appropriate fragments to construct the isothiazole ring system.

The integration of isothiazole derivatives into transition metal complexes has emerged as another significant area of research within heterocyclic chemistry. These metal complexes have shown promise as catalysts for cross-coupling reactions in aqueous and aqueous-alcoholic media, contributing to the development of environmentally friendly synthetic methodologies. The ability of isothiazole ligands to coordinate with various metal centers expands the utility of these heterocycles beyond traditional organic synthesis applications.

Current Research Landscape

Contemporary research involving this compound has focused primarily on its utility as a synthetic intermediate for polymer chemistry applications. Studies have demonstrated the successful incorporation of this compound into polyamidosulfimide and polysulfimide materials, which exhibit enhanced thermal stability and mechanical properties. The unique combination of sulfone and carboxylic acid functionalities enables diverse polycondensation reactions that produce high-performance polymer materials.

Research into the synthetic accessibility of benzisothiazole derivatives has revealed new methodological approaches that improve yields and reaction efficiency. Recent work has explored the use of advanced synthetic techniques, including click chemistry approaches that utilize Cu(I)-catalyzed azide alkyne cycloaddition reactions. These methodologies have enabled the preparation of complex benzisothiazole-triazole conjugate libraries while maintaining the essential structural features of the parent heterocycle.

Research Area Key Findings Applications
Polymer Chemistry Enhanced thermal stability in polyamidosulfimides High-performance materials
Synthetic Methodology Cu(I)-catalyzed cycloaddition reactions Library synthesis
Materials Science Improved mechanical properties Composite materials
Catalysis Metal complex formation Green chemistry applications

The exploration of benzisothiazole derivatives in materials science has yielded promising results for the development of thermally resistant and mechanically robust materials. These investigations have revealed that the incorporation of benzisothiazole moieties into polymer backbones can significantly enhance the performance characteristics of the resulting materials. The research has particular relevance for applications requiring materials that maintain structural integrity under extreme conditions.

Future research directions in this field appear to be converging on several key areas. The development of more efficient synthetic routes to functionalized benzisothiazole derivatives remains a priority, with particular emphasis on environmentally sustainable methodologies. Additionally, the exploration of new applications for these compounds in catalysis and materials science continues to drive innovation in synthetic strategy and characterization techniques. The integration of computational chemistry approaches with experimental work is providing new insights into the structure-activity relationships that govern the properties of benzisothiazole derivatives.

Properties

IUPAC Name

1,1,3-trioxo-1,2-benzothiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO5S/c10-7-5-3-4(8(11)12)1-2-6(5)15(13,14)9-7/h1-3H,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNAXNQWQGXRBTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)C(=O)NS2(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00566050
Record name 1,1,3-Trioxo-2,3-dihydro-1H-1lambda~6~,2-benzothiazole-5-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

221446-00-0
Record name 1,1,3-Trioxo-2,3-dihydro-1H-1lambda~6~,2-benzothiazole-5-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1,3-trioxo-2,3-dihydro-1,2-benzothiazole-5-carboxylic acid
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Preparation Methods

Classical Synthetic Routes

The classical synthesis of 1,2-benzisothiazole-5-carboxylic acid derivatives typically involves multi-step transformations starting from substituted benzenes or benzenesulfonamides. A common approach includes:

  • Starting Material: Benzenesulfonamide derivatives, such as benzenesulfonamide or 2,5-dimethylbenzenesulfonamide, which provide the benzisothiazole core after cyclization and oxidation steps.
  • Cyclization: Formation of the benzisothiazole ring by intramolecular cyclization involving the sulfonamide nitrogen and an ortho-substituted carboxyl or keto group.
  • Oxidation: Introduction of the 1,1-dioxide (sulfone) functionality by oxidation of the sulfur atom, often using oxidizing agents like hydrogen peroxide or peracids.
  • Carboxylation: Installation or retention of the carboxylic acid group at the 5-position, which may be introduced via carboxylation reactions or preserved from the starting material.

This classical approach is well-documented but often involves harsh conditions and multiple purification steps.

Modern One-Pot Synthesis via HBTU-Promoted Cyclization

Recent advances have introduced more efficient, mild, and one-pot synthetic methods for related benzimidazole and benzisothiazole derivatives, which can be adapted for the preparation of 1,2-benzisothiazole-5-carboxylic acid, 2,3-dihydro-3-oxo-, 1,1-dioxide.

  • HBTU-Promoted Methodology:
    A novel one-pot synthesis uses the coupling reagent HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) to activate carboxylic acids and promote amide bond formation followed by intramolecular cyclization to form the heterocyclic ring.
  • Reaction Conditions:
    The process occurs under mild, acid-free conditions, typically at room temperature for amide formation, followed by refluxing for cyclization. Solvents such as toluene, DMF, or 1,4-dioxane are suitable, providing flexibility depending on substrate solubility.
  • Advantages:
    • One-pot operation reduces purification steps and increases yield (80–99% reported for related benzimidazoles).
    • Broad substrate scope and functional group tolerance, including various protecting groups.
    • Avoids harsh acidic conditions traditionally required for cyclization.
  • Mechanism:
    Initial formation of an aryl-amide intermediate is followed by HBTU-promoted dehydrative cyclization to form the benzisothiazole ring with sulfone oxidation state maintained or introduced in subsequent steps.

Specific Synthesis from Benzenesulfonamide Derivatives

A documented synthesis of 3-oxo-2,3-dihydro-1,2-benzisothiazole-6-carboxylic acid 1,1-dioxide involves:

  • Starting from benzenesulfonamide derivatives with appropriate methyl or carboxyl substituents.
  • Oxidation of the sulfur atom to the sulfone state using oxidants such as m-chloroperbenzoic acid (m-CPBA).
  • Introduction or preservation of the carboxylic acid group at the 5- or 6-position depending on the starting material.
  • Purification by crystallization or chromatography to isolate the target compound.

Comparative Data Table of Preparation Methods

Preparation Method Starting Materials Key Reagents/Conditions Advantages Yield Range (%) References
Classical multi-step synthesis Benzenesulfonamide derivatives Oxidants (H2O2, peracids), cyclization Well-established, scalable Moderate (varies)
HBTU-promoted one-pot synthesis Carboxylic acids + o-aryldiamines HBTU, solvents (PhMe, DMF, dioxane), reflux Mild, acid-free, high yield, one-pot 80–99
Oxidation of benzisothiazole precursors Benzisothiazole derivatives m-CPBA or similar oxidants Direct sulfone formation High

Research Findings and Notes

  • The HBTU-promoted method represents a significant improvement in the synthesis of benzisothiazole derivatives, allowing for efficient, high-yielding, and mild conditions that preserve sensitive functional groups.
  • The classical methods, while reliable, often require isolation of intermediates and harsher conditions, which can limit substrate scope and complicate scale-up.
  • Oxidation steps to achieve the 1,1-dioxide sulfone state are critical and must be carefully controlled to avoid over-oxidation or degradation of the heterocyclic core.
  • The carboxylic acid functionality at the 5-position is typically introduced early or preserved from starting materials to ensure regioselectivity.
  • Solvent choice and reaction temperature are important parameters influencing yield and purity, with toluene, DMF, and 1,4-dioxane being effective solvents for the one-pot method.
  • The one-pot HBTU method has been validated with a broad library of substrates, indicating its potential applicability to the synthesis of this compound.

Chemical Reactions Analysis

Base-Catalyzed Rearrangement to Benzothiazine Derivatives

This compound undergoes base-induced ring expansion to form 4-hydroxy-2H-1,2-benzothiazine-3-carboxamide derivatives, a reaction critical in synthesizing anti-inflammatory agents.

Reaction Mechanism and Conditions:

  • Catalyst : Sodium methoxide (NaOMe) or potassium tert-butoxide (t-BuOK).

  • Solvent : Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Temperature : 35–90°C.

  • Product : 4-Hydroxy-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxides.

The rearrangement involves cleavage of the N–S bond in the benzisothiazole ring, followed by reformation into a benzothiazine system. Acidification (using HCl or acetic acid) stabilizes the product .

Example Reaction:

Starting MaterialConditionsProductYield
Saccharin-5-carboxylic acid analogNaOMe/DMF, 70°C, 2 h4-Hydroxy-2H-1,2-benzothiazine-3-carboxamide84%

Ring Expansion via Hydrazinolysis

The carboxylic acid group facilitates hydrazide formation , enabling further cyclization into pyrazolo-benzothiazine derivatives.

Key Steps:

  • Hydrazinolysis : Reaction with hydrazine converts the ester group to a hydrazide.

  • Cyclization : Ultrasonic irradiation promotes ring expansion to form 3,4-dimethylpyrazolo[4,3-c] benzothiazine 5,5-dioxide .

Condensation Reactions for Heterocyclic Derivatives

The carboxylic acid participates in Schiff base formation with aryl hydrazines or aldehydes, yielding bioactive hydrazones.

Example:

ReactantProductBiological Activity
BenzaldehydeN'-Benzylidene carbohydrazide derivativeCOX-2 inhibition (IC50 = 0.8 µM)

These derivatives are evaluated for cyclooxygenase (COX) inhibition , showing selectivity for COX-2 over COX-1 .

Participation in Cross-Coupling Reactions

The electron-deficient benzisothiazole ring enables copper-catalyzed cross-coupling with thiocyanate (KSCN) to form benzisothiazol-3(2H)-ones.

Reaction Conditions:

  • Catalyst : CuI.

  • Solvent : Water.

  • Temperature : 100°C.

  • Yield : Up to 85% for substituted benzisothiazolones .

Acid/Base-Mediated Tautomerism

The compound exhibits pH-dependent tautomerism in solution:

  • Acidic conditions : Predominantly exists in the 3-oxo-2,3-dihydrobenzo[d]isothiazole form.

  • Basic conditions : Stabilizes the enolate form , enhancing reactivity toward electrophiles .

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity
Research has indicated that derivatives of benzisothiazole compounds exhibit antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antimicrobial agents. For instance, a study demonstrated that certain benzisothiazole derivatives had effective antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .

Cancer Research
Benzisothiazole derivatives have also been investigated for their anticancer properties. In vitro studies have suggested that these compounds can induce apoptosis in cancer cells. For example, a specific derivative was shown to inhibit cell proliferation in human cancer cell lines while exhibiting low toxicity to normal cells . This selectivity is crucial for developing targeted cancer therapies.

Analgesic and Anti-inflammatory Properties
Some studies suggest that benzisothiazole derivatives possess analgesic and anti-inflammatory effects. These properties could be leveraged in developing new pain relief medications or treatments for inflammatory diseases .

Agrochemical Applications

Pesticide Development
The structural characteristics of benzisothiazole compounds make them suitable for use as pesticides. They can act as fungicides or herbicides due to their ability to interfere with biological processes in target organisms. Research has shown that certain derivatives can effectively control plant pathogens while being less harmful to beneficial insects .

Plant Growth Regulators
Benzisothiazole compounds are also being explored as plant growth regulators. Their application can enhance crop yield and resilience against environmental stressors by modulating plant growth hormones .

Material Science Applications

Corrosion Inhibitors
Research indicates that benzisothiazole derivatives can serve as effective corrosion inhibitors for metals. Their ability to form protective films on metal surfaces helps prevent corrosion in various environments, making them valuable in industries such as construction and manufacturing .

Polymer Additives
In material science, benzisothiazole compounds are being studied as additives in polymers to improve thermal stability and mechanical properties. Their incorporation into polymer matrices can enhance the performance of materials used in various applications, including packaging and automotive components .

Case Studies

Study Focus Findings Reference
Antimicrobial ActivityEffective against Staphylococcus aureus and Escherichia coli
Cancer Cell ProliferationInduced apoptosis in human cancer cell lines
Pesticidal EfficacyControlled plant pathogens with minimal impact on beneficial insects
Corrosion ResistanceFormed protective films on metal surfaces
Polymer EnhancementImproved thermal stability and mechanical properties of polymers

Mechanism of Action

The mechanism of action of 1,2-Benzisothiazole-5-carboxylic acid, 2,3-dihydro-3-oxo-, 1,1-dioxide involves its interaction with molecular targets, such as enzymes or receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. For instance, it may inhibit enzymes involved in microbial growth, contributing to its antimicrobial properties .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Molecular Formula Substituents Biological Activity
1,2-Benzisothiazole-5-carboxylic acid, ... C₈H₅NO₂S -COOH (C5), -C=O (C3), 1,1-dioxide Under investigation
Saccharin (1,2-benzisothiazol-3-one 1,1-dioxide) C₇H₅NO₃S -NH (C3), 1,1-dioxide Sweetening agent, antimicrobial
1,2-Benzisothiazole C₇H₅NS No additional substituents Precursor in synthesis
3-(Arylamino)benzo[d]isothiazole 1,1-dioxide C₉H₈N₂O₂S -NHAr (C3), 1,1-dioxide Antibacterial

Saccharin (1,2-Benzisothiazol-3-one 1,1-dioxide)

Saccharin, a well-known sweetener, shares the 1,1-dioxide benzisothiazole core but lacks the carboxylic acid group. Instead, it has a ketone (-C=O) and an imino (-NH) group at the 3-position. This structural difference reduces saccharin’s acidity compared to the target compound, influencing its solubility and interaction with biological targets .

3-(Alkyl/Arylamino) Derivatives

These modifications improve binding affinity to bacterial enzymes, as demonstrated in antibacterial assays against E. coli and S. aureus (MIC values: 8–32 µg/mL) .

Parent Compound (1,2-Benzisothiazole)

The unmodified 1,2-benzisothiazole lacks sulfone and carboxylic acid groups, rendering it less polar and more reactive in electrophilic substitution reactions. Its primary role is as a synthetic intermediate for derivatives like the target compound .

Physicochemical and Pharmacokinetic Properties

While the target compound’s molecular weight and purity are documented, critical data such as logP (lipophilicity), pKa, and thermal stability are absent . In comparison, saccharin has a logP of -0.82 and high thermal stability (>300°C melting point), which contribute to its industrial utility.

Biological Activity

1,2-Benzisothiazole-5-carboxylic acid, 2,3-dihydro-3-oxo-, 1,1-dioxide (CAS No. 23814-12-2) is a compound that has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

1,2-Benzisothiazole derivatives are known for their unique chemical structure which contributes to their biological activity. The specific compound features a benzothiazole ring fused with a carboxylic acid and a diketone moiety. This structure is critical in mediating interactions with biological targets.

PropertyValue
Molecular FormulaC₉H₇N₃O₃S
Molecular Weight225.23 g/mol
CAS Number23814-12-2
SolubilitySoluble in DMF
Melting PointNot specified

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzisothiazole derivatives. In vitro assays demonstrated that compounds similar to 1,2-benzisothiazole exhibited significant antibacterial activity against various Gram-positive and Gram-negative bacteria. For instance, a related benzothiazole compound showed minimal inhibitory concentrations (MICs) ranging from 50 μg/mL to 100 μg/mL against tested organisms .

Antitumor Activity

The antitumor potential of benzisothiazole derivatives has been explored in various cancer cell lines. A study indicated that certain derivatives exhibited cytotoxic effects against melanoma (B16-F10) and human monocytic cell lines (U937, THP-1), with IC50 values in the low micromolar range . This suggests that modifications to the benzisothiazole core can enhance its efficacy against cancer cells.

Anti-inflammatory Effects

Inflammation plays a crucial role in various diseases, and compounds derived from benzisothiazoles have shown promise as anti-inflammatory agents. Research indicates that these compounds can inhibit key inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines .

The mechanisms underlying the biological activities of benzisothiazoles often involve the inhibition of specific enzymes or interference with cellular signaling pathways. For example, some studies suggest that these compounds may act as inhibitors of DNA gyrase and topoisomerase enzymes, which are essential for bacterial DNA replication .

Study on Antibacterial Activity

In a comparative study of several benzothiazole derivatives, compounds were tested against standard reference drugs such as streptomycin and ceftazidime. The results demonstrated that while some derivatives showed broad-spectrum activity, they were generally less potent than the reference drugs. However, their lower toxicity profiles suggest potential for development as safer alternatives for treating bacterial infections .

Evaluation of Antitumor Effects

A recent investigation into the cytotoxicity of benzisothiazole derivatives revealed that certain modifications to the structure led to enhanced activity against specific cancer cell lines. The study emphasized the importance of substituent groups on the benzothiazole ring in determining biological efficacy .

Q & A

Q. What are the recommended methods for synthesizing 1,2-Benzisothiazole-5-carboxylic acid derivatives, and how can their purity be validated?

Synthesis typically involves cyclization reactions of precursor oximes or thioamide intermediates. For example, cyclization of o-hydroxyphenylketoximes using base catalysts (e.g., pyridine) in ethanol or THF has been reported for structurally related benzisoxazoles . Purity validation requires a combination of analytical techniques:

  • Elemental analysis to confirm stoichiometry.
  • High-resolution mass spectrometry (HRMS) for molecular weight confirmation.
  • NMR spectroscopy (¹H, ¹³C) to verify structural integrity and substituent positions.
  • IR spectroscopy to identify functional groups (e.g., carbonyl or sulfone stretches) .

Q. What are the key stability considerations for handling this compound in laboratory settings?

Stability is influenced by:

  • Moisture sensitivity : Store in anhydrous conditions under inert gas (e.g., argon) to prevent hydrolysis of the sulfone or lactam moieties.
  • Thermal degradation : Avoid temperatures exceeding 25°C during storage, as decomposition has been observed in related benzisothiazolinones under prolonged heat .
  • Light exposure : Protect from UV light to prevent photolytic cleavage of the isothiazole ring .

Q. How can researchers characterize the thermodynamic properties of this compound, such as reaction enthalpy?

Reaction enthalpy (ΔrH°) can be determined experimentally via calorimetry (e.g., differential scanning calorimetry) or computationally using density functional theory (DFT). For example, hydrolysis of related benzisoxazoles in water/ethanol showed ΔrH° values of -112 ± 8.4 kJ/mol, measured using solution-phase calorimetry . Computational modeling with software like Gaussian or ORCA can predict thermodynamic parameters by optimizing molecular geometries and calculating energy differences .

Advanced Research Questions

Q. How can contradictions in reported synthetic yields for benzisothiazole derivatives be resolved?

Discrepancies in yields often arise from subtle variations in reaction conditions:

  • Catalyst optimization : Test bases (e.g., pyridine vs. triethylamine) to identify steric or electronic effects on cyclization efficiency .
  • Solvent screening : Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates compared to ethanol or THF.
  • Kinetic studies : Monitor reaction progress via HPLC or in situ IR to identify side reactions (e.g., over-oxidation of sulfides to sulfones) .

Q. What experimental designs are suitable for probing the reactivity of the sulfone group in this compound?

The sulfone group’s electrophilicity can be studied through:

  • Nucleophilic substitution : React with amines (e.g., benzylamine) in DMSO at 60°C to form sulfonamide derivatives, monitored by TLC .
  • Reduction experiments : Use NaBH4/LiAlH4 to test reducibility of the sulfone to sulfide, though this is typically challenging due to the stability of the S=O bond .
  • Cross-coupling : Explore Pd-catalyzed coupling with aryl halides to functionalize the benzisothiazole core .

Q. What are the challenges in synthesizing 3,5-disubstituted derivatives of this compound, and how can they be addressed?

Key challenges include:

  • Steric hindrance : Bulky substituents at the 3-position may impede cyclization. Use microwave-assisted synthesis to enhance reaction rates and yields .
  • Regioselectivity : Protect the 5-carboxylic acid group with tert-butyl esters before introducing 3-substituents to direct reactivity .
  • Functional group compatibility : Chloromethyl groups (as in related benzisoxazoles) require anhydrous conditions to prevent hydrolysis during synthesis .

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